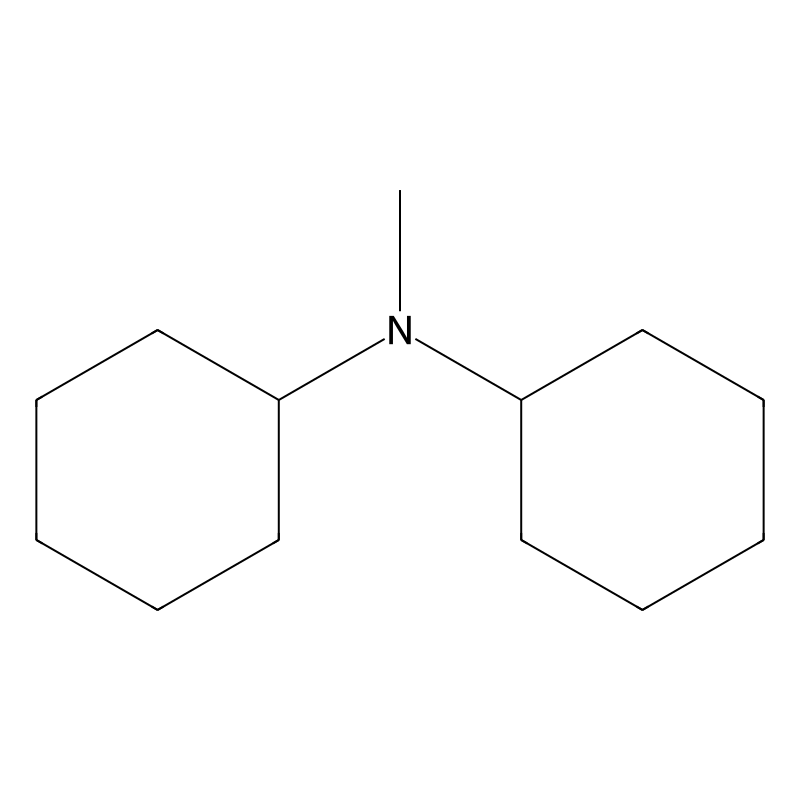

N-Cyclohexyl-N-methylcyclohexanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Properties:

- N-CMCHA belongs to the class of organic compounds known as amines, containing a nitrogen atom bonded to two alkyl groups (cyclohexyl and methyl) and a hydrogen atom [].

- Limited information exists regarding its physical and chemical properties, such as melting point, boiling point, and solubility.

Potential Applications:

Based on its chemical structure and the general properties of amines, N-CMCHA might hold potential in various scientific research fields, although specific applications haven't been extensively documented in scientific literature. Here are some possibilities:

- Organic synthesis: Amines are versatile functional groups utilized in various organic synthesis reactions. N-CMCHA could potentially serve as a reactant or intermediate in the synthesis of more complex organic molecules.

- Material science: Amines can exhibit interesting properties relevant to material science, such as influencing conductivity or self-assembly behavior. N-CMCHA might be explored for its potential role in developing new materials.

- Catalysis: Amines can act as ligands in coordination complexes, which are essential components in many catalytic processes. N-CMCHA could be investigated for its potential use as a ligand in developing new catalysts.

N-Cyclohexyl-N-methylcyclohexanamine, with the chemical formula and CAS Number 7560-83-0, is a secondary aliphatic amine characterized by its unique structure that includes cyclohexyl and methyl groups. This compound is recognized for its relatively high boiling point of approximately 262.7 °C and a density of about 0.9 g/cm³ . The presence of cyclohexyl groups contributes to its hydrophobic properties, while the amine group allows for various chemical interactions.

There is no current research available on the specific mechanism of action of N-Cyclohexyl-N-methylcyclohexanamine.

- Oxidation: This compound can be oxidized to form amine oxides using agents such as hydrogen peroxide and peracids.

- Reduction: It can be reduced to yield secondary amines, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: N-Cyclohexyl-N-methylcyclohexanamine undergoes nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides .

The biological activity of N-Cyclohexyl-N-methylcyclohexanamine has been studied in various contexts. Notably, it exhibits inhibitory effects on the growth and development of zebrafish at specific concentrations (e.g., 50 mg/L) and has been linked to potential applications in medical research, particularly as a precursor for Mps1 kinase inhibitors and antituberculosis agents . Its pharmacokinetics indicate a water solubility of 740 mg/L at 25 °C, which influences its bioavailability and interaction with biological systems .

The synthesis of N-Cyclohexyl-N-methylcyclohexanamine typically involves:

- Methylation of Dicyclohexylamine: This method can be achieved using dimethyl sulfate or through the Leuckart-Wallach reaction.

- High-Pressure Reactions: A common industrial approach involves reacting dicyclohexylamine with formaldehyde under high-pressure conditions (around 160 °C and 2.4 MPa), yielding high purity and yield .

N-Cyclohexyl-N-methylcyclohexanamine finds utility in various fields:

- Catalysis: It serves as a catalyst in organic synthesis reactions, including O-phenylation processes.

- Pharmaceuticals: The compound is explored for its potential as a building block in drug development, particularly in synthesizing compounds with therapeutic properties.

- Industrial Uses: It is utilized as a reagent in the preparation of certain phenethylamines and other nitrogen-containing compounds .

Studies have shown that N-Cyclohexyl-N-methylcyclohexanamine interacts with various biological systems, influencing growth patterns in aquatic organisms like zebrafish. Its mode of action primarily involves acting as a Bronsted base due to its secondary amine nature, allowing it to participate in proton transfer reactions within biological environments . The environmental factors also play a crucial role in determining its efficacy and stability.

N-Cyclohexyl-N-methylcyclohexanamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N,N-Dicyclohexylmethylamine | Contains two cyclohexyl groups | Higher steric hindrance compared to N-Cyclohexyl-N-methylcyclohexanamine |

| N-Methyldicyclohexylamine | Contains one methyl and one dicyclohexyl group | Less hydrophobic than N-Cyclohexyl-N-methylcyclohexanamine |

| Cyclohexylamine | Simple structure with one cyclohexyl group | More reactive due to the absence of bulky groups |

N-Cyclohexyl-N-methylcyclohexanamine stands out due to its specific molecular configuration that allows for distinct reactivity patterns and applications compared to these similar compounds .

XLogP3

Boiling Point

LogP

UNII

GHS Hazard Statements

H301 (38.81%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (61.19%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (38.81%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Cyclohexanamine, N-cyclohexyl-N-methyl-: ACTIVE